D-[5,5'-2H2]Ribose
Description
Role of Stable Isotopes in Elucidating Biological Processes
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), serve as powerful tracers in biochemical and biomedical research. diagnosticsworldnews.commusechem.comtandfonline.comcreative-proteomics.com By introducing molecules labeled with these isotopes into cells or organisms, researchers can track their metabolic fate, providing invaluable insights into a wide array of biological processes. diagnosticsworldnews.comsilantes.com This includes studying metabolic pathways, quantifying the turnover rates of biomolecules, and understanding the dynamics of nutrient utilization. silantes.comresearchgate.netnih.gov The use of stable isotopes is particularly advantageous as they are non-radioactive and safe for human studies. tandfonline.com Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules, allowing for a detailed mapping of metabolic networks. diagnosticsworldnews.comacs.org
Principles of Deuterium Labeling for Tracing Carbohydrate Metabolism
Deuterium, a stable isotope of hydrogen, is a particularly effective label for tracing carbohydrate metabolism. humankinetics.com When a carbohydrate like glucose is labeled with deuterium, it can be followed as it is broken down and its components are incorporated into other molecules. researchgate.net This allows for the direct measurement of processes such as glucose uptake, glycolysis, and the synthesis of macromolecules like lipids, proteins, and nucleic acids. researchgate.netspringernature.com Deuterium labeling, often in the form of deuterated water (D₂O) or specifically labeled substrates like deuterated glucose, provides a non-invasive way to study metabolic fluxes in real-time. researchgate.netnih.gov The incorporation of deuterium into various biomolecules can be tracked using techniques such as deuterium metabolic imaging (DMI), offering a high-resolution view of metabolic activity in tissues and organs. researchgate.netmdpi.com
Significance of D-[5,5'-2H2]Ribose as a Targeted Biochemical Probe
This compound is a specifically labeled form of D-ribose, a central component of RNA and a key player in cellular energy metabolism. ontosight.aiwikipedia.org The strategic placement of two deuterium atoms at the C5' position makes it an invaluable probe for several reasons. evitachem.comscienceopen.com It allows for the precise tracking of the ribose moiety through various metabolic pathways, including nucleotide synthesis and the pentose (B10789219) phosphate (B84403) pathway. ontosight.aievitachem.com This specificity is crucial for understanding how ribose is utilized in the production of RNA and other essential biomolecules. evitachem.com Furthermore, the deuterium label provides a unique spectroscopic signature, making it a valuable tool in NMR-based structural studies of nucleic acids. evitachem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈D₂O₅ | evitachem.com |
| Molecular Weight | 152.14 g/mol | evitachem.com |
| Appearance | Off-white Solid | |
| Solubility | Highly soluble in water. Slightly soluble in DMSO and Methanol. | evitachem.com |
| Stability | The C-D bonds are stronger than C-H bonds, leading to greater stability under certain conditions. | evitachem.com |
Detailed Research Findings
The application of this compound has yielded significant insights in various research areas. In metabolic studies, it serves as a tracer to elucidate the pathways of carbohydrate metabolism and energy production. evitachem.com For instance, research has shown its incorporation into essential biomolecules, providing a direct link to specific metabolic routes. nih.gov In structural biology, its use in NMR spectroscopy helps to define the three-dimensional structures of nucleic acids due to its unique isotopic labeling. evitachem.com
One key area of investigation involves the enzymatic synthesis of nucleotides. scienceopen.com Research has detailed the process where this compound is first phosphorylated to form 5-phospho-D-[5,5'-2H2]ribosyl α-1-pyrophosphate (PRPP). scienceopen.com This labeled PRPP then serves as a precursor for the synthesis of deuterated ATP, GTP, UTP, and CTP. scienceopen.com These labeled nucleotides are instrumental in probing the structure and dynamics of RNA. semanticscholar.org
Interactive Data Table: Research Applications of this compound
| Research Area | Application | Key Findings | References |
| Metabolic Pathway Analysis | Tracing the fate of ribose in cellular metabolism. | Demonstrated the incorporation of the deuterated ribose into phytosiderophores, linking it to the methionine recycling pathway. | nih.gov |
| Nucleotide Synthesis | Enzymatic synthesis of specifically deuterated ribonucleotides. | Successful synthesis of ATP, GTP, UTP, and CTP with deuterium at the 5' position of the ribose. | scienceopen.com |
| Structural Biology | Probing RNA structure and dynamics using NMR spectroscopy. | The deuterium label provides specific signals that aid in the structural determination of RNA molecules. | evitachem.comsemanticscholar.org |
| Glycation Research | Investigating the non-enzymatic reaction of ribose with proteins. | Ribose is more reactive than glucose in forming advanced glycation end products (AGEs). | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FZYYTZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H]([C@H](C(O1)O)O)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for D 5,5 2h2 Ribose and Its Derivatives
Chemical Synthesis of D-[5,5'-2H2]Ribose Intermediates
The preparation of this compound often begins with the chemical synthesis of specifically deuterated intermediates. These methods are designed to introduce deuterium (B1214612) at the desired C5 position with high isotopic purity. An efficient procedure involves starting from readily available precursors and employing stereoselective reactions to ensure the correct isotopic placement. nih.gov
One common strategy for the synthesis of deuterated ribose derivatives involves the chemical conversion of precursors like glycerol. For instance, d,l-ribose-3,4,5,5'-d4 can be produced from glycerol-d8 (B1340463) through chemical methods. acs.org Another approach describes the preparation of intermediates such as [5-2H(2)]-D-ribose through chemical synthesis, which are then used in subsequent enzymatic reactions. nih.gov These chemical syntheses can yield milligram quantities of the desired deuterated ribose with an average deuterium content of approximately 96±1%. nih.gov
Stereo- and Regioselective Deuterium Incorporation Methods
Achieving high stereo- and regioselectivity is paramount in the synthesis of specifically labeled compounds like this compound. Various methods have been developed to control the incorporation of deuterium. For example, the stereoselective reduction of a suitable precursor is a key step. The synthesis of adenosine (B11128) deuterated at the C3' position has been achieved through the stereoselective reduction of 1,2:5,6-di-O-isopropylidene-B-D-hexofuranos-3-ulose to 1,2:5,6-di-O-isopropylidene-3-deuterio-B-D-ribohexofuranose using sodium borodeuteride. google.com
While specific literature detailing the complete chemical synthesis of this compound from simple, non-deuterated precursors is not extensively available in the provided search results, the principles of stereoselective synthesis are well-established. These often involve protecting group strategies to expose only the desired reaction site, followed by a deuteration step using a deuterium source like sodium borodeuteride or deuterium gas with a catalyst. The synthesis of other deuterated ribose derivatives, such as those labeled at the C2', C3', and C4' positions, has been described, highlighting the modularity of these chemical approaches. acs.org
Enzymatic Synthesis of this compound and Labeled Nucleotides
Enzymatic and chemoenzymatic approaches offer significant advantages for the synthesis of this compound-containing nucleotides, providing high specificity and yield under mild reaction conditions. mdpi.com These methods typically utilize the commercially available this compound as a starting material for the synthesis of all four essential ribonucleoside 5′-triphosphates (NTPs): ATP, GTP, CTP, and UTP. scienceopen.com
A common strategy involves a "one-pot" reaction that employs a cascade of multiple enzymes. scienceopen.com This approach is efficient, with reactions often completing within a few hours, and allows for the production of milligram quantities of NTPs suitable for applications like in vitro transcription for RNA synthesis. scienceopen.com
Chemoenzymatic Approaches for Deuterated Nucleoside Triphosphates (NTPs)
The chemoenzymatic synthesis of [5',5''-2H]-NTPs is a well-established and powerful method. scienceopen.comnih.gov The process typically starts with the phosphorylation of this compound.
The general enzymatic pathway is as follows:
Phosphorylation of this compound: The synthesis is initiated by the phosphorylation of this compound to produce this compound-5-phosphate (R-5-P). This reaction is catalyzed by the enzyme ribokinase , using ATP as a phosphate (B84403) donor. scienceopen.com
Formation of PRPP: The resulting R-5-P is then pyrophosphorylated by PRPP synthetase to yield 5-phospho-D-[5,5'-2H2]ribosyl α-1-pyrophosphate (PRPP). scienceopen.com
Nucleobase Addition: The appropriate nucleobase (adenine, guanine, or uracil) is then attached to the deuterated PRPP by a specific phosphoribosyltransferase (e.g., APRT for adenine (B156593), XGPRT for guanine, UPRT for uracil) to form the corresponding nucleoside monophosphate (NMP). scienceopen.com
Phosphorylation to Triphosphate: The NMPs are subsequently phosphorylated to their diphosphate (B83284) (NDP) and finally to their triphosphate (NTP) forms by nucleoside monophosphate kinases (NMPK) and nucleoside diphosphate kinases (NDPK) , respectively. An ATP regeneration system, often consisting of pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP), is typically included to drive the reactions to completion. scienceopen.comumich.edu
Synthesis of CTP: The synthesis of [5',5''-2H]CTP is performed in a separate step from [5',5''-2H]UTP using CTP synthetase (CTPS) , with glutamine as the nitrogen source and ATP as a cofactor. scienceopen.com
This multi-enzyme, one-pot synthesis is highly efficient and produces NTPs with greater than 98% isotopic purity at the deuterated site. scienceopen.com
| Enzyme | Function in the Synthesis of [5',5''-2H]-NTPs |
| Ribokinase | Phosphorylates this compound to this compound-5-phosphate. scienceopen.com |
| PRPP Synthetase | Converts this compound-5-phosphate to deuterated PRPP. scienceopen.com |
| Phosphoribosyltransferases (APRT, XGPRT, UPRT) | Attach the respective nucleobase to the deuterated PRPP. scienceopen.com |
| Nucleoside Monophosphate Kinase (NMPK) | Phosphorylates NMPs to NDPs. scienceopen.com |
| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates NDPs to NTPs. umich.edu |
| Pyruvate Kinase (PK) | Part of the ATP regeneration system. scienceopen.comumich.edu |
| CTP Synthetase (CTPS) | Converts UTP to CTP. scienceopen.com |
Precursor Design for Specific Deuterium Enrichment
The design of the starting precursor is the most critical factor for achieving specific deuterium enrichment. For the synthesis of this compound-labeled nucleotides, the commercially available this compound is the direct precursor. scienceopen.com
However, for other specific labeling patterns, different precursors are required. For example, to achieve stereospecific deuteration at the H5'' position, a specially prepared glucose precursor, 6(S)-¹H-1,2,3,4,5,6(R)-²H-d-glucose, is used. During the enzymatic conversion of this glucose to ribose, the 6(S) proton of glucose becomes the H5' of ribose, allowing for stereospecific labeling. nih.gov This highlights the principle that the isotopic labeling of the final NTP is dictated entirely by the isotopic labeling of the initial sugar precursor.
Purification and Analytical Purity Assessment for Research Applications
The purification of the synthesized this compound and its nucleotide derivatives is crucial to ensure their suitability for high-precision research applications like NMR. google.comscienceopen.com
High-performance liquid chromatography (HPLC) is a primary method for both monitoring the progress of the synthesis reactions and for purifying the final NTP products. scienceopen.comresearchgate.net A study detailing the enzymatic synthesis of specifically deuterated NTPs highlights the development of highly effective chromatographic purification methods. scienceopen.com For instance, a method for analyzing D-ribose content in fermentation fluid uses a Sugar Pak I column with a refractive index detector. researchgate.net Another approach for separating isotopic compounds like deuterated benzenes utilizes recycle reversed-phase liquid chromatography on C18 columns, a technique that could be adapted for deuterated sugars. chromatographyonline.com
For the purification of ribonucleotides and their derivatives, boronate affinity chromatography is a particularly effective technique. umich.edu This method relies on the specific interaction between the cis-diol groups present in the ribose moiety and a dihydroxyboryl-functionalized stationary phase. This allows for the selective separation of ribose-containing molecules from other components in the reaction mixture. nih.gov For example, a protocol for purifying azole carboxamide ribonucleoside triphosphates uses an Affi-Gel 601 boronate affinity gel column. umich.edu
The analytical purity of the final products is assessed to confirm identity, concentration, and isotopic enrichment. HPLC analysis provides information on chemical purity and concentration. google.com Mass spectrometry is used to confirm the molecular weight and the level of deuterium incorporation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR) is also a powerful tool to verify the specific location and extent of deuteration by observing the disappearance of proton signals at the labeled positions. google.com
| Analytical Technique | Purpose in Quality Assessment |
| High-Performance Liquid Chromatography (HPLC) | Monitors reaction progress, purifies the final product, and determines chemical purity and concentration. google.comscienceopen.comresearchgate.net |
| Boronate Affinity Chromatography | Purifies ribose-containing compounds based on the interaction with the cis-diols of the ribose. umich.edunih.gov |
| Mass Spectrometry (MS) | Confirms the molecular weight and determines the percentage of deuterium incorporation. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verifies the specific site and extent of deuteration. google.com |
Advanced Analytical Techniques for Isotopic Analysis of D 5,5 2h2 Ribose and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Tracing
NMR spectroscopy is an indispensable tool for studying the structure and dynamics of biomolecules at an atomic level. isotope.com The introduction of deuterium labels, such as in D-[5,5'-2H2]Ribose, is a powerful strategy to overcome challenges associated with the NMR analysis of large and complex molecules like nucleic acids and proteins. isotope.comoup.com
The primary benefit of using deuterium-labeled compounds in NMR is the significant simplification of complex spectra. oup.comaip.org In ¹H NMR, a proton (¹H) nucleus produces a signal, but its isotope, deuterium (²H), has a different magnetic moment and is effectively invisible in a spectrometer tuned for protons. msu.edulibretexts.org When this compound is incorporated into a biomolecule, the hydrogens at the C5' position are replaced with deuterons, eliminating their corresponding signals from the ¹H NMR spectrum.
This selective "silencing" of signals has several profound effects:
Reduced Spectral Crowding: Large biomolecules have thousands of protons, leading to severely overlapped and crowded spectra that are difficult to interpret. mit.eduacs.org By eliminating specific signals, deuteration reduces this crowding, allowing for better resolution of the remaining peaks. acs.org
Simplified Splitting Patterns: The coupling between adjacent protons (spin-spin coupling) splits NMR signals into multiplets, adding to spectral complexity. Replacing protons with deuterons removes these coupling interactions, simplifying the splitting patterns of neighboring protons and making resonance assignments more straightforward. oup.com
Improved Relaxation Properties: In large molecules, the relaxation rates of protons are fast, leading to broad lines and loss of signal. Deuteration slows these relaxation rates for the remaining protons, resulting in narrower, more intense signals. oup.comacs.org Studies have shown that the T1 and T2 relaxation rates for a deuterated RNA were approximately twice as long as those for the unlabeled version, enhancing sensitivity. acs.org
These benefits collectively facilitate the process of resonance assignment, which is the critical first step in any detailed NMR structural study. nih.govethz.ch For instance, by comparing the spectra of labeled and unlabeled nucleic acids, researchers can unambiguously identify the resonances associated with specific protons. oup.com
| NMR Parameter | Standard (Protonated) Biomolecule | Biomolecule with Deuterated Ribose | Rationale for Change |
| Spectral Crowding | High, significant overlap | Greatly reduced | Elimination of signals from deuterated positions (e.g., H5', H5''). acs.org |
| Signal Splitting | Complex multiplets | Simplified patterns | Removal of ¹H-¹H spin-spin coupling interactions at labeled sites. oup.com |
| Linewidths | Broad | Narrow | Slower transverse relaxation rates (longer T2) due to reduced ¹H-¹H spin diffusion. oup.comacs.org |
| Resonance Assignment | Difficult and time-consuming | Simplified and more accurate | Reduced overlap and simpler splitting allows for easier peak identification. acs.orgnih.gov |
The incorporation of this compound into RNA and DNA is a key strategy for determining their three-dimensional structures and understanding their mechanisms of action. tandfonline.comisotope.com The spectral simplification achieved through deuteration is not merely a convenience but often a necessity for studying nucleic acids larger than 40-50 nucleotides. isotope.comnih.gov
Once resonances are assigned, NMR is used to measure structural constraints, primarily through the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space. The simplified NOESY spectra of nucleic acids containing deuterated ribose exhibit significantly less ambiguity, enabling more accurate distance measurements crucial for structure calculation. acs.org This approach has been successfully used to determine the folding topology of complex RNA structures, such as viral RNA domains. acs.orgtandfonline.com
Furthermore, by selectively labeling specific positions on the ribose ring, researchers can probe local conformational dynamics and investigate the mechanisms of protein-nucleic acid interactions or enzymatic reactions involving nucleotides. synmr.in The ability to synthesize specific isotopomers of ribose and incorporate them into nucleic acids provides a precise tool for asking detailed questions about molecular function. tandfonline.com
Simplification of Spectra and Resonance Assignments for Deuterated Biomolecules
Mass Spectrometry (MS) for Quantitative Isotopic Abundance Measurement
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it ideal for detecting the mass shift caused by isotopic labels. khanacademy.org It is the cornerstone for quantifying the abundance of this compound and tracing its metabolic journey through complex biological systems. ckisotopes.comnih.gov
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a well-established method for analyzing small, volatile molecules. However, sugars like ribose are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis. restek.comsigmaaldrich.com Common derivatization methods include silylation or acetylation, which replace the polar hydroxyl groups with nonpolar moieties, increasing volatility. sigmaaldrich.comresearchgate.net
For the analysis of this compound, the workflow is as follows:
A biological sample is processed to extract small metabolites, including ribose.
The extracted metabolites are derivatized to make them suitable for GC.
The sample is injected into the GC, where the derivatized ribose is separated from other compounds based on its boiling point and interaction with the GC column.
As the derivatized ribose elutes from the GC column, it enters the mass spectrometer, where it is ionized.
The mass spectrometer then measures the mass of the ionized molecule. The derivatized this compound will have a mass that is two Daltons higher than its unlabeled counterpart.
By comparing the signal intensities of the labeled and unlabeled ribose ions, GC-MS can provide precise quantification of isotopic enrichment in the ribose pool. nih.gov
LC-MS is a powerful and versatile technique for metabolomics because it can analyze a wide range of compounds, including polar and non-volatile molecules, often without the need for derivatization. wikipedia.org This makes it exceptionally well-suited for tracking the metabolic fate of this compound. researchgate.netmdpi.com
When this compound is introduced into a biological system, its carbon skeleton is used to build other essential molecules. evitachem.com For example, through the pentose (B10789219) phosphate (B84403) pathway and other central metabolic routes, the labeled ribose can be converted into nucleotides (like ATP), amino acids, and other intermediates.
Using LC-MS, researchers can:
Separate the complex mixture of metabolites from a cell or tissue extract using liquid chromatography. wikipedia.org
Detect the mass of each metabolite as it elutes from the LC column.
Identify downstream metabolites that have incorporated the deuterium label by looking for molecules whose mass has increased by one or two Daltons. dtu.dk
Quantify the extent of label incorporation into each metabolite, providing a dynamic picture of metabolic flux through various pathways. nih.gov
This approach has been used to study drug metabolism, nutrient utilization, and the metabolic dysregulation that occurs in diseases. synmr.inresearchgate.net
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, represents the cutting edge of metabolomics analysis. thermofisher.com Techniques like Orbitrap-based MS provide extremely high mass accuracy (typically within 1-3 ppm) and resolution. thermofisher.comresearchgate.net
The advantages of HRMS for studies involving this compound are significant:
Unambiguous Identification: The high mass accuracy allows for the confident determination of the elemental formula of a detected ion, which greatly aids in the identification of unknown metabolites. researchgate.net
Improved Specificity: In a complex biological sample containing thousands of metabolites, HRMS can resolve ions with very similar masses that would be indistinguishable with lower-resolution instruments. This is critical for separating the deuterium-labeled metabolite from other naturally occurring molecules that may interfere with the signal. thermofisher.com
Accurate Quantification: The ability to clearly resolve the isotopic peaks of both the labeled and unlabeled forms of a metabolite leads to more accurate and reliable quantification of isotopic enrichment. researchgate.net
HRMS is essential for both targeted analysis, where specific known metabolites are quantified, and untargeted metabolomics, which aims to discover unexpected metabolic changes by profiling all detectable compounds in a sample. thermofisher.comresearchgate.net
| Analytical Technique | Principle | Sample Preparation | Typical Analytes | Key Advantage for Isotopic Analysis |
| GC-MS | Separates volatile compounds; detects mass. | Derivatization required to increase volatility of ribose. restek.com | Derivatized Ribose. | Robust, established method for quantifying the labeled precursor pool. nih.gov |
| LC-MS | Separates polar/non-polar compounds in liquid phase; detects mass. | Minimal, often direct injection of extract. wikipedia.org | Ribose and its downstream metabolites (nucleotides, amino acids, etc.). mdpi.com | Broad coverage of metabolites without derivatization, ideal for metabolic pathway tracing. wikipedia.orgresearchgate.net |
| HRMS | Detects mass with very high accuracy and resolution. | Same as LC-MS. | Ribose and its metabolites in complex mixtures. thermofisher.com | Unambiguous identification of labeled metabolites and precise quantification due to high mass accuracy. thermofisher.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for this compound Metabolites
Chromatographic Separation Techniques for Isotope-Resolved Analysis
The analysis of this compound and its resulting metabolites in complex biological samples necessitates high-resolution separation techniques to distinguish between the labeled compound, its unlabeled counterparts, and various metabolic products. oup.comnih.gov Chromatographic methods, particularly when coupled with mass spectrometry (MS), are fundamental to achieving this separation and enabling precise isotope-resolved analysis. nih.gov The choice of chromatographic technique is dictated by the physicochemical properties of the analytes, such as polarity, size, and charge. researchgate.netnih.gov
Common chromatographic strategies include liquid chromatography (LC) and gas chromatography (GC), each with specific advantages for analyzing ribose and its phosphorylated derivatives. nih.gov
Liquid Chromatography (LC) Techniques
LC is highly versatile for separating polar and non-volatile compounds like D-ribose and its phosphorylated metabolites directly from aqueous extracts. nih.gov Several LC modes are employed for this purpose.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds that show little to no retention in more common reversed-phase chromatography. halocolumns.comwaters.com This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. halocolumns.com A water-enriched layer forms on the stationary phase, and polar analytes, such as this compound and its metabolites like ribose-5-phosphate (B1218738), partition into this layer, allowing for their separation. halocolumns.com HILIC methods can effectively resolve isomers of phosphorylated sugars, which is crucial for metabolic studies. oup.com The use of MS-friendly mobile phases, often consisting of volatile buffers like ammonium (B1175870) formate, makes HILIC an excellent choice for LC-MS applications. waters.comhelmholtz-munich.de Recent developments in HILIC include zwitterionic stationary phases that can enhance the separation of sugar isomers, though care must be taken to prevent excessively strong interactions that can lead to poor peak shape and carryover. oup.com
Ion-Pair Reversed-Phase Chromatography (IP-RP): For charged metabolites such as ribose-5-phosphate and other nucleotide phosphates derived from this compound, IP-RP is a powerful technique. nih.gov This method adds an ion-pairing agent (e.g., an alkyl amine like triethylamine) to the mobile phase. nih.govuzh.ch The agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and allowing it to be retained and separated on a non-polar reversed-phase column (like a C18 column). nih.govuzh.ch The selection of the ion-pairing reagent is critical; volatile agents such as triethylamine (B128534) (TEA) combined with hexafluoroisopropanol (HFIP) are preferred for LC-MS as they are less likely to cause ion suppression in the mass spectrometer source compared to non-volatile salts. nih.gov
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.govadarshcollege.in It is highly effective for purifying and separating nucleotides (mono-, di-, and triphosphates) that may be formed from the metabolism of this compound. scienceopen.com In anion-exchange chromatography, a positively charged stationary phase is used to retain negatively charged analytes like sugar phosphates and nucleotides. adarshcollege.in The analytes are then eluted by increasing the concentration of a competing ion (e.g., from a salt like ammonium bicarbonate) in the mobile phase. scienceopen.com A key advantage of IEC is its ability to separate molecules by the number of phosphate groups. scienceopen.com Hybrid methods combining ion-exchange with HILIC on a single column have also been developed to provide enhanced separation of a wide range of polar metabolites. oup.comprotocols.io
The following table summarizes typical conditions for LC-based separation of ribose and its phosphorylated derivatives.
| Technique | Stationary Phase (Column) | Mobile Phase Components | Analytes Separated | Reference |
| HILIC | Zwitterionic HILIC, BEH Amide | Acetonitrile, Water, Ammonium Formate/Acetate | Polar metabolites, Sugars, Sugar Phosphates, Nucleosides | oup.comwaters.com |
| IP-RP | C18 (e.g., Atlantis T3) | Water, Acetonitrile, Triethylamine (TEA), Hexafluoroisopropanol (HFIP) | Nucleoside Phosphates (NMPs, NDPs, NTPs) | nih.govuzh.ch |
| Ion-Exchange | Anion-Exchange (e.g., DEAE resin) | Aqueous buffers with increasing salt concentration (e.g., Ammonium Bicarbonate) | Nucleoside Triphosphates (NTPs) from mono/diphosphates | scienceopen.com |
| Hybrid IEC/HILIC | Mixed-Mode (e.g., Intrada Organic Acid) | Acetonitrile, Ammonium Formate, Formic Acid | Isomers of phosphorylated hexoses, pentoses, and trioses | oup.comprotocols.io |
Gas Chromatography (GC) Techniques
Gas chromatography, invariably coupled with mass spectrometry (GC-MS), is another established platform for analyzing metabolites, including those derived from stable isotope tracers. nih.gov GC is ideal for volatile compounds, but non-volatile molecules like sugars and sugar phosphates must first be chemically modified through derivatization to increase their volatility and thermal stability. nih.gov
For the analysis of this compound, a two-step derivatization process is common:
Methoximation: This step targets the carbonyl groups of the sugar in its open-chain form, preventing the formation of multiple ring isomers in the hot GC inlet. massbank.eu
Silylation: Hydroxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers, which are much more volatile. massbank.eu
Once derivatized, the analytes are separated on a capillary column based on their boiling points and interactions with the stationary phase. researchgate.netflorajournal.com The separated, deuterated compounds and their metabolites are then fragmented and detected by the mass spectrometer. massbank.eu GC-MS provides excellent chromatographic resolution and produces detailed mass spectra that are useful for structural identification and quantifying isotopic enrichment. mdpi.com
The table below outlines a typical derivatization and analysis scheme for ribose using GC-MS.
| Step | Reagent(s) | Purpose | Typical GC-MS Parameters | Reference |
| Derivatization 1 | Methoxyamine Hydrochloride in Pyridine | Stabilizes carbonyl groups, prevents multiple isomeric peaks. | Column: Non-polar (e.g., RTX-5MS) | massbank.eunih.gov |
| Derivatization 2 | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility by silylating hydroxyl (-OH) groups. | Carrier Gas: Helium | massbank.eu |
| Analysis | GC-MS | Separates volatile derivatives and provides mass spectra for identification and isotope analysis. | Ionization: Electron Ionization (EI) | massbank.euresearchgate.net |
The selection between LC and GC techniques depends on the specific goals of the metabolic study. LC-MS is often preferred for analyzing intact, non-volatile phosphorylated metabolites, while GC-MS offers high separation efficiency for the core sugar and related small molecules after derivatization. nih.gov Both approaches are critical tools for tracing the metabolic fate of this compound.
D 5,5 2h2 Ribose in Metabolic Pathway Elucidation and Flux Analysis
Investigation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux utilizing D-[5,5'-2H2]Ribose
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. wikipedia.org Its primary functions are to produce NADPH, a key molecule for reductive biosynthesis and antioxidant defense, and to generate pentose sugars, including ribose-5-phosphate (B1218738), the backbone of nucleotides. wikipedia.orgnih.gov The PPP has two main branches: the oxidative and non-oxidative phases. wikipedia.org
Tracing Carbon Flow through Oxidative and Non-Oxidative Branches of PPP
This compound, in conjunction with other isotopic tracers, is instrumental in dissecting the flow of carbon through the distinct branches of the PPP. The oxidative branch converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. wikipedia.orgcsic.es The non-oxidative branch then interconverts various sugar phosphates, allowing for the flexible production of ribose-5-phosphate or intermediates that can re-enter glycolysis. nih.govnih.gov
By analyzing the distribution of deuterium (B1214612) from this compound in downstream metabolites, researchers can quantify the relative activity of each branch. For instance, when [1,2-¹³C2]glucose is used as a tracer, the oxidative PPP generates M+1 labeled ribose-5-phosphate, which can then be converted back to glycolytic intermediates through the non-oxidative PPP. nih.gov The detection of specific isotopologues (molecules that differ only in their isotopic composition) of metabolites like lactate (B86563) can reveal the extent of PPP "overflow" back into glycolysis. nih.gov This detailed understanding of carbon trafficking is essential for comprehending how cells adapt their metabolism to meet varying demands for NADPH and nucleotide precursors.
De Novo Nucleotide Biosynthesis Pathway Studies with Deuterated Ribose
De novo nucleotide biosynthesis is the process by which cells build purine (B94841) and pyrimidine (B1678525) nucleotides from simple precursor molecules. wikipedia.org This pathway is fundamental for DNA replication, RNA synthesis, and cellular energy metabolism. Deuterated ribose, including this compound, is a key tracer for studying this process.
Elucidating Precursor Incorporation into Purines and Pyrimidines
The synthesis of nucleotides begins with the activation of ribose to 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from the PPP. researchgate.net In purine synthesis, the purine ring is constructed step-by-step directly onto the ribose-phosphate backbone. wikipedia.orgacs.org In contrast, the pyrimidine ring is first synthesized as orotate (B1227488) and then attached to PRPP. wikipedia.orgacs.org
By supplying cells with deuterated ribose, scientists can track its incorporation into the ribose moiety of newly synthesized purine and pyrimidine nucleotides. This allows for the direct measurement of de novo synthesis rates. For example, studies have utilized [6,6-(2)H(2)]-glucose, which is metabolized to deuterated ribose, to measure RNA turnover in various cell types, including in human clinical studies. researchgate.netnih.gov The deuterium from the labeled glucose is incorporated into the ribose of nucleotides during their synthesis. researchgate.net This approach overcomes the complexities of precursor pool variations and nucleotide salvage pathways that can complicate studies using other labeled compounds. physiology.org
Ribose Salvage Pathway Investigations using Isotopic Tracers
In addition to de novo synthesis, cells can also recycle nucleosides and bases from the breakdown of nucleic acids through salvage pathways. acs.org This is an energetically favorable way to maintain the nucleotide pool. nih.gov Isotopic tracers are crucial for distinguishing between de novo synthesis and salvage pathway activity.
Recent research has highlighted the ability of cells to utilize the ribose moiety from salvaged uridine (B1682114) to support glycolysis, particularly when glucose is limited. biorxiv.orgnews-medical.net In a process termed "uridinolysis," uridine is broken down into uracil (B121893) and ribose-1-phosphate (B8699412). biorxiv.orgresearchgate.net This ribose-1-phosphate can then be converted into glycolytic intermediates via the non-oxidative PPP, providing a source of energy and biosynthetic precursors. biorxiv.orgresearchgate.net Tracer experiments using isotopically labeled uridine, such as ¹³C₅-uridine, have been instrumental in demonstrating this pathway by showing the incorporation of the labeled carbons into intermediates of the PPP and glycolysis. biorxiv.org
Analysis of RNA Turnover Dynamics via Deuterium Incorporation into Ribose
The rate at which RNA molecules are synthesized and degraded, known as RNA turnover, is a critical aspect of gene expression regulation. Deuterium labeling of ribose offers a robust method for measuring these dynamics in vivo.
By administering deuterated water (D₂O) or a deuterated glucose tracer, deuterium becomes incorporated into the ribose of newly synthesized RNA. physiology.orgnih.gov The rate of this incorporation provides a direct measure of the RNA synthesis rate. physiology.org This technique has been validated in various systems, from cell cultures to human subjects. physiology.orgnih.gov For example, studies in C2C12 muscle cells have shown that deuterium from D₂O is incorporated into the ribose of purine nucleotides in a dose-dependent manner, allowing for the quantification of RNA synthesis. physiology.orgnih.gov This approach is particularly advantageous for long-term studies as the deuterium precursor pool can be maintained for extended periods. nih.gov
| Research Finding | Model System | Tracer | Key Outcome |
| Linear increase in deuterium incorporation into purine ribose with increasing D₂O concentrations. | C2C12 cells | D₂O | Quantified the number of hydrogen atoms incorporated during new RNA synthesis. physiology.orgnih.gov |
| Measurement of ribosomal RNA production rate in a patient with chronic lymphocytic leukemia. | Human | [6,6-(2)H(2)]-glucose | Demonstrated the feasibility of measuring RNA turnover in clinical settings. nih.gov |
| IGF-I stimulation increased both RNA content and deuterium incorporation into RNA. | C2C12 myotubes | D₂O | Showed that deuterium incorporation reflects newly synthesized RNA in response to growth stimuli. physiology.orgnih.gov |
Integration with Fluxomics for Quantitative Metabolic Insights with this compound
Fluxomics is the study of metabolic reaction rates (fluxes) within a biological system. frontiersin.org Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational approach that integrates data from isotope labeling experiments, like those using this compound, with metabolic network models to generate quantitative maps of cellular metabolism. researchgate.netmdpi.com
Methodological Considerations for Isotopic Steady State and Non-Steady State Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions. nih.gov The core principle of MFA is to measure the redistribution of an isotopic label from a tracer substrate into a network of downstream metabolites. This analysis can be performed under two distinct conditions: isotopic steady state or non-steady state. nih.gov
Isotopic Steady State Metabolic Flux Analysis (SS-MFA) SS-MFA, often referred to as 13C-MFA due to the common use of carbon-13 tracers, operates under the assumption that the system is in both a metabolic and isotopic steady state. rsc.orgoup.com A metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. researchgate.net An isotopic steady state is achieved when the isotopic enrichment of metabolites no longer changes, meaning the rate of label incorporation is balanced by the rate of its consumption or dilution. oup.comd-nb.info Under these conditions, the labeling pattern of a given metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov By measuring the mass isotopomer distributions (MIDs) of key metabolites, typically via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a system of algebraic equations can be solved to deduce the relative fluxes through the metabolic network. nih.govmdpi.com
Isotopically Non-Steady State Metabolic Flux Analysis (INST-MFA) In many biological systems, particularly with mammalian cells, reaching a true isotopic steady state can be slow or impractical. rsc.org INST-MFA circumvents this limitation by analyzing labeling data from the transient phase before isotopic equilibrium is reached. vanderbilt.edunih.gov This method involves collecting samples at multiple time points to capture the dynamics of isotope incorporation. vanderbilt.edu Computationally, INST-MFA is more complex as it requires solving systems of ordinary differential equations (ODEs) that describe the change in isotopomer concentrations over time. nih.gov However, it offers several advantages, including shorter experimental durations and the potential for increased precision in flux determination, as the rate of label incorporation itself provides additional information about flux magnitudes. rsc.orgvanderbilt.edu
The choice between SS-MFA and INST-MFA depends on the biological system and the specific research question. Key considerations include the time required to reach isotopic steady state, the complexity of the metabolic network, and the available analytical and computational resources. d-nb.infonih.gov The use of a deuterated tracer like this compound adds another layer of information by allowing the tracking of hydrogen atoms, which is particularly valuable for studying redox metabolism (e.g., NADPH production) that is invisible to carbon tracers. acs.orgmdpi.com
| Feature | Isotopic Steady State MFA (SS-MFA) | Isotopically Non-Steady State MFA (INST-MFA) |
|---|---|---|
| Core Principle | Analysis of labeling patterns after the system has reached isotopic equilibrium. oup.com | Analysis of labeling dynamics during the transient phase before isotopic equilibrium. vanderbilt.edu |
| System State | Assumes both metabolic and isotopic steady state. rsc.org | Assumes metabolic steady state but isotopic non-steady state. rsc.org |
| Experimental Duration | Longer; requires waiting for the system to reach full isotopic labeling. d-nb.info | Shorter; data is collected during the initial labeling period. vanderbilt.edu |
| Computational Model | Solves algebraic mass balance equations. nih.gov | Solves systems of ordinary differential equations (ODEs). nih.gov |
| Information Yield | Provides relative flux ratios; can determine absolute fluxes with uptake/secretion rate data. | Can provide more precise flux estimates and information on metabolite pool sizes. vanderbilt.edufrontiersin.org |
| Primary Advantage | Simpler computational framework. nih.gov | Applicable to systems that slowly reach isotopic steady state; richer dataset. rsc.org |
Elucidating Metabolic Branch Points and Pathway Interconnections using Deuterated Tracers
A metabolic branch point is a junction where a metabolite serves as a substrate for two or more distinct enzymatic reactions, leading to different metabolic fates. creative-proteomics.com Quantifying the flux partitioning at these nodes is crucial for understanding how cells allocate resources to competing pathways. this compound is an ideal tracer for investigating the branch points and interconnections of the Pentose Phosphate Pathway (PPP), a central route for pentose metabolism. ontosight.aiwikipedia.org
The PPP consists of two main branches: an oxidative phase that irreversibly produces NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and a non-oxidative phase that reversibly interconverts pentose phosphates with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate). reactome.orglibretexts.org When this compound is supplied to cells, it is phosphorylated to this compound-5-phosphate (R5P), which primarily enters the non-oxidative PPP. nih.gov
The fate of the deuterium label on the C5 position of ribose can be tracked through the key reactions of the non-oxidative PPP, catalyzed by transketolase (TKT) and transaldolase (TAL).
Isomerization/Epimerization : R5P can be isomerized to Ribulose-5-Phosphate (Ru5P) and then epimerized to Xylulose-5-Phosphate (Xu5P). libretexts.org These reactions retain the deuterium label on the C5 position, resulting in D-[5,5'-2H2]Ru5P and D-[5,5'-2H2]Xu5P.
Transketolase (TKT) Reaction : TKT transfers a two-carbon unit from a ketose donor (like Xu5P) to an aldose acceptor (like R5P). libretexts.org
D-[5,5'-2H2]Xu5P + Ribose-5-Phosphate ↔ Sedoheptulose-7-Phosphate + D-[3,3'-2H2]Glyceraldehyde-3-Phosphate In this reaction, the C5 of Xu5P becomes the C3 of Glyceraldehyde-3-Phosphate (G3P). Therefore, the deuterium label is transferred to G3P. The detection of M+2 labeled G3P provides direct evidence of this TKT-mediated flux.
Transaldolase (TAL) Reaction : TAL transfers a three-carbon unit from Sedoheptulose-7-Phosphate (S7P) to G3P. libretexts.org
Sedoheptulose-7-Phosphate + D-[3,3'-2H2]Glyceraldehyde-3-Phosphate ↔ Erythrose-4-Phosphate + D-[6,6'-2H2]Fructose-6-Phosphate If the G3P entering this reaction is labeled from the TKT reaction, the deuterium label will be transferred to the C6 position of Fructose-6-Phosphate (F6P).
By measuring the mass isotopomer distribution of these key intermediates (G3P, F6P, S7P), the relative fluxes through the TKT and TAL reactions can be determined. This allows for the quantification of flux partitioning at the R5P branch point, revealing how much is directed towards nucleotide synthesis (the primary fate of R5P) versus how much is recycled back into glycolysis via F6P and G3P. fiveable.meresearchgate.net This information is critical for understanding cellular responses to varying demands for NADPH, nucleotides, and energy. nih.gov
| Reaction | Enzyme | Labeled Substrate(s) | Labeled Product(s) | Significance of Labeling Pattern |
|---|---|---|---|---|
| Isomerization | Ribose-5-Phosphate Isomerase | This compound-5-Phosphate | D-[5,5'-2H2]Ribulose-5-Phosphate | Confirms entry and conversion of the tracer. |
| Epimerization | Ribulose-5-Phosphate Epimerase | D-[5,5'-2H2]Ribulose-5-Phosphate | D-[5,5'-2H2]Xylulose-5-Phosphate | Provides the ketose substrate for transketolase. |
| Carbon Transfer | Transketolase (TKT) | D-[5,5'-2H2]Xylulose-5-Phosphate | D-[3,3'-2H2]Glyceraldehyde-3-Phosphate | Directly measures flux through the first TKT reaction, linking PPP to glycolysis. |
| Carbon Transfer | Transaldolase (TAL) | D-[3,3'-2H2]Glyceraldehyde-3-Phosphate | D-[6,6'-2H2]Fructose-6-Phosphate | Quantifies the flux through the TAL reaction, another key interconnection with glycolysis. |
Application of D 5,5 2h2 Ribose in Enzymatic Reaction Mechanism Studies
Isotope Effects in Enzymatic Catalysis Involving Ribose Substrates
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. In the context of enzymes that process ribose-containing substrates, deuterium (B1214612) substitution at the C5' position can reveal whether a C-H bond cleavage at this position is a rate-limiting event.
While direct C-H bond cleavage at the C5' position of ribose is not a common step in primary metabolism, the use of specifically deuterated ribose, such as D-[5,5'-²H₂]Ribose, is part of a broader strategy to understand enzyme mechanisms. scienceopen.com For instance, in the enzymatic synthesis of specifically deuterated ribonucleotides, D-[5,5'-²H₂]Ribose is a starting material. scienceopen.com These deuterated nucleotides are then used to measure deuterium kinetic isotope effects in processes like RNA cleavage by hydroxyl radicals, which helps to define the structure and reactivity of RNA at an atomic level. scienceopen.com
Secondary kinetic isotope effects (SKIEs) can also be informative. These effects arise from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. Changes in hybridization or steric environment at the C5' position during the enzymatic reaction can lead to observable SKIEs, offering clues about the conformational changes the substrate undergoes within the active site.
Mechanistic Probes for Ribose-Modifying Enzymes (e.g., Ribokinases, Isomerases, Aldolases)
D-[5,5'-²H₂]Ribose and its phosphorylated derivatives are instrumental in dissecting the mechanisms of enzymes that act upon them.
Ribokinases: These enzymes catalyze the phosphorylation of D-ribose at the C5' hydroxyl group to produce D-ribose 5-phosphate (R5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis. wikipedia.orguniprot.org The reaction involves the transfer of a phosphoryl group from ATP. While a primary KIE is not expected for the C5'-H bonds, using D-[5,5'-²H₂]Ribose can help to understand substrate binding and conformational changes. The enzyme must properly orient the ribose molecule for the nucleophilic attack of the C5' hydroxyl on the terminal phosphate of ATP. Any subtle changes in the vibrational modes of the C5'-²H₂ group upon binding could potentially be studied using advanced spectroscopic techniques.
| Enzyme | Reaction Catalyzed | Role of D-[5,5'-²H₂]Ribose |
| Ribokinase | D-Ribose + ATP → D-Ribose 5-phosphate + ADP | Investigating substrate binding and conformational dynamics. nih.govnih.gov |
| Ribose-5-phosphate (B1218738) isomerase | D-Ribose 5-phosphate ⇌ D-Ribulose 5-phosphate | Probing the enediol(ate) intermediate mechanism. chemrxiv.orgscience.gov |
| Deoxyribose-phosphate aldolase (B8822740) (DERA) | 2-Deoxy-D-ribose 5-phosphate ⇌ Glyceraldehyde 3-phosphate + Acetaldehyde (B116499) | Studying the stereoselectivity and mechanism of the retro-aldol reaction. nih.govwikipedia.orgnih.gov |
Isomerases: Ribose-5-phosphate isomerase (Rpi) interconverts ribose 5-phosphate (R5P) and ribulose 5-phosphate (Ru5P). wikipedia.org This isomerization is believed to proceed through an enediol or enediolate intermediate. chemrxiv.org While the primary action is at C1 and C2, the conformation of the entire sugar phosphate molecule within the active site is critical. Using D-[5,5'-²H₂]Ribose-5-phosphate could help to stabilize certain conformations or intermediates, or to probe long-range interactions within the active site through techniques like NMR.
Aldolases: Deoxyribose-phosphate aldolase (DERA) catalyzes the reversible aldol (B89426) reaction between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. nih.govwikipedia.org While the name suggests a deoxyribose substrate, the enzyme's mechanism is relevant to ribose chemistry. The reverse reaction, the cleavage of a deoxyribose derivative, involves breaking a C-C bond. Isotopic labeling at positions adjacent to the reacting center can provide insights into the stereoelectronic requirements of the catalysis. Although D-[5,5'-²H₂]Ribose is not the direct substrate, studies on related labeled sugars help to build a comprehensive picture of how aldolases control their reactions.
Elucidation of Stereochemical Outcomes in Biochemical Transformations
The stereochemistry of enzymatic reactions is a fundamental aspect of their function. Isotopic labeling, including with deuterium, is a classic method for tracing the fate of specific atoms and determining the stereochemical course of a reaction.
When D-[5,5'-²H₂]Ribose is incorporated into a metabolic pathway, the deuterium atoms act as stereochemical markers. For example, if an enzyme-catalyzed reaction involves the abstraction of one of the C5' hydrogens, the stereochemical preference of the enzyme (i.e., whether it removes the pro-R or pro-S hydrogen) can be determined by analyzing the deuterium content and position in the product.
This approach has been pivotal in understanding the mechanisms of various enzymes, including oxidoreductases that might act on sugar derivatives. By using a stereospecifically labeled substrate, it is possible to follow the transfer of a hydride and determine the facial selectivity of the enzyme. nih.gov For instance, in reactions involving NADPH-dependent reductases, where a hydride is transferred to a substrate, using a deuterated substrate can help to establish the stereochemistry of the reduction. researchgate.net While not directly involving D-[5,5'-²H₂]Ribose, these principles are broadly applicable to the study of enzymes that modify the ribose moiety. The insights gained from such studies are crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or the engineering of novel biocatalysts. chemrxiv.orgbiorxiv.org
D 5,5 2h2 Ribose As a Precursor for Labeled Biomolecules for Structural and Functional Research
Synthesis of Deuterated Ribonucleotides and Deoxyribonucleotides from D-[5,5'-2H2]Ribose
The synthesis of ribonucleotides and deoxyribonucleotides specifically deuterated at the 5' position of the ribose moiety is a critical first step for many advanced biochemical and structural studies. An efficient and widely adopted method for this is a "one-pot" enzymatic synthesis. scienceopen.com This approach offers significant advantages over multi-step chemical syntheses, which are often laborious and time-consuming. scienceopen.com
The enzymatic synthesis begins with the phosphorylation of this compound by the enzyme ribokinase, using ATP as a cofactor, to produce [5,5'-2H2]ribose-5-phosphate (R-5-P). scienceopen.combu.edu Subsequently, R-5-P is pyrophosphorylated in a reaction catalyzed by PRPP synthetase to yield [5,5'-2H2]-5-phospho-D-ribosyl α-1-pyrophosphate (PRPP). scienceopen.com The ATP consumed in this step is regenerated through an enzymatic system involving pyruvate (B1213749) kinase and myokinase. scienceopen.com
From the central intermediate [5,5'-2H2]PRPP, the synthesis diverges to produce the various deuterated ribonucleoside monophosphates. This is achieved by adding the appropriate nitrogenous base (adenine, guanine, or uracil) and the corresponding phosphoribosyltransferase enzyme. scienceopen.com For instance, the addition of adenine (B156593) and adenine phosphoribosyltransferase (APRT) results in the formation of [5,5'-2H2]adenosine monophosphate. scienceopen.com The resulting nucleoside monophosphates then undergo successive phosphorylations to yield the desired ribonucleoside triphosphates (NTPs), such as [5,5'-2H2]ATP, [5,5'-2H2]GTP, and [5,5'-2H2]UTP. scienceopen.com [5,5'-2H2]Cytidine triphosphate (CTP) is synthesized from [5,5'-2H2]UTP in a subsequent enzymatic step. scienceopen.com
This enzymatic strategy has been successfully employed to produce milligram quantities of specifically deuterated NTPs with high isotopic purity (greater than 98%), making them readily available for applications like in vitro transcription to produce labeled RNA for NMR spectroscopy. scienceopen.com An efficient procedure has also been described for the preparation of deoxyribonucleotides with deuterium (B1214612) incorporated at the 5' position, starting from chemically synthesized [5,5'-2H2]-D-ribose and utilizing enzymatic reactions. nih.gov
Table 1: Key Enzymes in the Synthesis of Deuterated Ribonucleotides from this compound
| Enzyme | Function |
| Ribokinase | Phosphorylates this compound to [5,5'-2H2]ribose-5-phosphate. scienceopen.com |
| PRPP Synthetase | Converts [5,5'-2H2]ribose-5-phosphate to [5,5'-2H2]PRPP. scienceopen.com |
| Adenine Phosphoribosyltransferase (APRT) | Synthesizes [5,5'-2H2]AMP from [5,5'-2H2]PRPP and adenine. scienceopen.com |
| Guanylate Kinase | Involved in the phosphorylation of [5,5'-2H2]GMP. scienceopen.com |
| UPRT | Synthesizes [5,5'-2H2]UMP from [5,5'-2H2]PRPP and uracil (B121893). scienceopen.com |
| CTP Synthetase (CTPS) | Converts [5,5'-2H2]UTP to [5,5'-2H2]CTP. scienceopen.com |
Incorporation into Labeled Nucleic Acids (DNA and RNA) for Biophysical Studies
The deuterated ribonucleotides and deoxyribonucleotides synthesized from this compound are readily incorporated into RNA and DNA molecules using standard molecular biology techniques. scienceopen.comisotope.com For RNA synthesis, in vitro transcription using RNA polymerases, such as T7 RNA polymerase, is a common method. scienceopen.comthermofisher.com This process utilizes a DNA template and the labeled NTPs to produce RNA molecules where specific ribose positions are deuterated. scienceopen.comisotope.com Similarly, labeled DNA can be synthesized using DNA polymerases. isotope.com
The resulting labeled nucleic acids are powerful tools for a variety of biophysical studies, enabling researchers to gain deeper insights into their structure and function. scienceopen.comnih.gov
Enhancing NMR Structural Determination of Nucleic Acids through Deuteration
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structures of nucleic acids in solution. mdpi.com However, for larger RNA molecules (greater than 40 nucleotides), NMR spectra can become overly complex and difficult to interpret due to severe overlap of proton resonances, particularly those of the ribose protons. nih.gov
Deuteration of the ribose, including at the 5' position using this compound as a precursor, is a key strategy to overcome this challenge. nih.govtandfonline.com Replacing protons with deuterons simplifies the NMR spectra by reducing the number of proton signals and eliminating certain proton-proton couplings. nih.govtandfonline.com This spectral simplification is remarkable and allows for more straightforward assignment of the remaining proton resonances. nih.gov
Furthermore, deuteration leads to a significant reduction in dipolar relaxation, which is a major cause of line broadening in the NMR spectra of large biomolecules. nih.govtandfonline.com This results in sharper resonance lines and improved spectral resolution. The nonselective T1 and T2 relaxation rates for a deuterated RNA have been shown to be approximately twice as long as those for the unlabeled counterpart, highlighting the improved relaxation properties. acs.org These combined effects of spectral simplification and enhanced relaxation properties are crucial for extending the applicability of NMR to the structural determination of larger and more complex nucleic acid systems. tandfonline.comacs.org
Probing Nucleic Acid Cleavage Mechanisms with Deuterated Ribose
Understanding the mechanisms by which nucleic acids are cleaved is fundamental to many areas of biology, including DNA damage and repair, and the action of ribonucleases. This compound has been instrumental in elucidating these mechanisms through the use of the kinetic isotope effect (KIE). scienceopen.comnih.gov
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reacting bond is replaced with one of its heavier isotopes. By synthesizing RNA with deuterium specifically at the 5' position of the ribose and comparing its cleavage to that of an unlabeled counterpart, researchers can determine if the C5'-H bond is broken during the cleavage reaction. scienceopen.comnih.gov
For example, studies on the hydroxyl radical cleavage of RNA have utilized [5',5''-2H]-labeled RNA. scienceopen.comnih.gov The observation of a significant reduction in cleavage at the deuterated nucleotides provides strong evidence that the reaction is initiated by the abstraction of a hydrogen atom from the C5' position of the ribose backbone. scienceopen.combu.edunih.gov This approach has allowed for the quantification of the reactivity of individual hydrogen atoms within the RNA molecule, increasing the resolution of chemical probing experiments to the level of a single atom. scienceopen.com
Preparation of Labeled Coenzymes and Other Complex Ribose-Containing Metabolites (e.g., NAD, FAD)
D-ribose and its derivatives are central components of many essential coenzymes and metabolites, including Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD). The synthesis of these molecules with isotopic labels, derived from precursors like this compound, is crucial for studying their biosynthesis, metabolism, and enzymatic interactions.
The general biosynthetic pathways for these coenzymes involve the incorporation of a ribose or a ribose-phosphate moiety. For instance, the synthesis of FAD begins with riboflavin, which is phosphorylated to form Flavin Mononucleotide (FMN). FAD is then synthesized from ATP and FMN through the action of an adenylyl transferase. egyankosh.ac.in Similarly, the synthesis of NAD involves the condensation of nicotinamide mononucleotide with ATP.
By using this compound as a starting material in cellular or in vitro systems that synthesize these coenzymes, the deuterium label can be incorporated into the ribose portions of NAD and FAD. While specific literature detailing the synthesis of NAD and FAD directly from this compound is not prevalent, the established biosynthetic pathways indicate the feasibility of such labeling. The resulting labeled coenzymes can then be used in a variety of experiments, such as NMR studies to probe their conformation and binding to enzymes, or as tracers in metabolic flux analysis.
Use in Biosynthetic Pathway Delineation of Natural Products
Isotopically labeled precursors are fundamental tools for elucidating the biosynthetic pathways of complex natural products. This compound can be used to trace the origin and fate of the ribose unit in the biosynthesis of various metabolites.
When a microorganism or plant that produces a ribose-containing natural product is fed with this compound, the deuterium label can be incorporated into the final product. By analyzing the position of the deuterium in the isolated natural product, typically using NMR spectroscopy or mass spectrometry, researchers can confirm that ribose is a direct precursor and understand how it is modified during the biosynthetic process.
For example, studies have investigated the biosynthesis of the dihydroxypentyl side chain of 5-(4',5'-dihydroxypentyl)uracil, a component of the bacteriophage SP15 DNA. nih.gov By feeding the system with radioactively labeled ribose, it was shown that the label was incorporated into this side chain, suggesting that ribose is a precursor. nih.gov Similarly, the biosynthesis of the carbohydrate-like dioxane moiety of the aromatic polyketide alnumycin (B1248630) A has been shown to proceed via the C-C bond attachment of D-ribose-5-phosphate. nih.gov
This approach of using labeled precursors is a powerful and general method for unraveling complex biosynthetic pathways, providing insights into the enzymatic reactions and intermediates involved. oup.comcore.ac.ukableweb.org
Emerging Research Avenues and Methodological Advancements for D 5,5 2h2 Ribose
Development of Novel Deuterium (B1214612) Labeling Strategies in Sugar Chemistry
The synthesis of D-[5,5'-2H2]Ribose, a specifically deuterated version of D-ribose, is crucial for its application as a tracer in metabolic studies. evitachem.com Researchers have developed both chemical and enzymatic methods to introduce deuterium at the C5' position of the ribose molecule.
Chemical synthesis routes offer precise control over the placement of deuterium. One approach involves starting with simpler, non-deuterated sugars and employing a series of chemical reactions to build the desired deuterated ribose. evitachem.com For instance, stereoselective synthesis methods have been explored to create deuterated D-ribose derivatives. madridge.org Another strategy utilizes a ruthenium-on-carbon catalyst system (Ru/C) with deuterium gas (D2) and heavy water (D2O) to achieve H–D exchange, which has been used to synthesize 2′,3′,5′,5″-tetradeuterated uridine (B1682114) derivatives from a deuterated ribose precursor. tandfonline.com These chemical methods, while effective, can be complex and involve multiple steps. nih.govmit.edu
Enzymatic synthesis presents a valuable alternative, often leveraging the natural metabolic pathways of microorganisms. evitachem.com By growing organisms in a deuterated medium, deuterium can be incorporated into various biomolecules, including ribose. evitachem.com A common and efficient method starts with D-glucose, which is converted to this compound through the pentose (B10789219) phosphate (B84403) pathway. evitachem.com Furthermore, a detailed protocol for the enzymatic synthesis of a complete set of ribonucleotides specifically deuterated at each ribose carbon, including the 5' position, has been established. scienceopen.comoup.com This method uses a specifically deuterated ribose as the starting material, which is then converted to 5-phospho-d-ribosyl α-1-pyrophosphate (PRPP), a key intermediate for nucleotide synthesis. scienceopen.com This enzymatic approach has been successfully used to produce milligram quantities of ribonucleotides and deoxyribonucleotides with a high deuterium content of approximately 96%. nih.gov
The choice of labeling strategy often depends on the specific research application. For studies in structural biology, such as NMR spectroscopy, specific deuteration helps to simplify complex spectra and reduce signal broadening, thereby aiding in the structural elucidation of nucleic acids like RNA. evitachem.commit.edunih.gov
Table 1: Comparison of Synthesis Strategies for Deuterated Ribose
| Strategy | Description | Advantages | Disadvantages |
| Chemical Synthesis | Multi-step process using deuterated reagents to introduce deuterium at specific positions. evitachem.com | High precision in label placement. evitachem.com | Can be laborious and involve multiple complex reaction steps. nih.gov |
| Enzymatic Synthesis | Utilizes enzymes and microbial fermentation in deuterated media to incorporate deuterium. evitachem.com | Often more efficient with high yields and fewer byproducts. evitachem.com | May require specific enzymes and controlled biological conditions. |
| Combined Chemo-enzymatic | A hybrid approach starting with chemical synthesis of a deuterated intermediate followed by enzymatic conversion to the final product. nih.govmit.edu | Combines the precision of chemical methods with the efficiency of enzymatic reactions. nih.govmit.edu | Can still be a multi-step and resource-intensive process. |
High-Throughput Isotopic Tracing Methods
The use of stable isotope tracers like this compound is central to metabolic flux analysis (MFA), a technique used to study the rates of metabolic pathways. ucdavis.edunih.gov Recent advancements have focused on developing high-throughput methods to analyze the complex data generated from these experiments. waters.comnih.gov
Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical technique for detecting and quantifying isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov High-resolution MS is particularly valuable as it can distinguish between species labeled with different heavy isotopes, such as deuterium (²H) and carbon-13 (¹³C). nih.gov
Several challenges exist in high-throughput isotopic tracing. One is the complexity of the data, which often includes multiple experimental conditions, time points, and isotopologue information for numerous metabolites. waters.com To address this, automated data processing pipelines have been developed. For example, software like Symphony can be linked with tools such as PollyPhi to streamline the analysis of LC-MS data from stable isotope labeling experiments, from peak integration to visualizing isotopic incorporation. waters.com Another challenge is the need for accurate quantification of mass isotopomer distributions (MIDs), which is critical for calculating metabolic fluxes. vueinnovations.com
Recent methodological developments aim to improve the efficiency and accuracy of these analyses. For instance, methods have been developed for the simultaneous quantification of both the concentration and the carbon isotopologue distribution of metabolites in a single GC-MS analysis. nih.gov Furthermore, the isotopic labeling of the ribose moiety of RNA has been shown to significantly improve the resolution of metabolic fluxes in the upper part of metabolism, including the pentose phosphate pathway. nih.govspringernature.com
Deuterium Metabolic Imaging (DMI) is an emerging in vivo imaging technique that allows for the non-invasive tracking of deuterated substrates like [6,6'-2H2]-glucose. nih.govmdpi.com DMI can visualize the uptake and metabolism of these tracers in real-time, providing spatial and temporal information about metabolic activity in tissues and organs. nih.govmdpi.commdpi.com This technique has been used to study glucose metabolism in the brain and in tumors, and can provide quantitative measurements of glycolytic metabolic flux. nih.govelifesciences.org
Table 2: High-Throughput Isotopic Tracing Technologies
| Technology | Description | Key Application for this compound |
| GC-MS | Gas Chromatography-Mass Spectrometry separates and detects volatile compounds. | Measures isotopic labeling in the ribose moiety of RNA to resolve pentose phosphate pathway fluxes. nih.gov |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a common approach for analyzing polar metabolites. oup.com | Quantifies isotopologues of metabolic intermediates derived from deuterated ribose. oup.com |
| High-Resolution MS | Mass spectrometry with high mass accuracy and resolving power. | Distinguishes between different isotopologues with high confidence. nih.gov |
| Deuterium Metabolic Imaging (DMI) | In vivo magnetic resonance imaging technique that tracks deuterated compounds. nih.gov | Visualizes and quantifies the metabolic fate of deuterated sugars in living organisms. mdpi.com |
Integration with Multi-Omics for Comprehensive Metabolic Systems Biology Approaches
To gain a holistic understanding of cellular metabolism, data from this compound tracing is increasingly being integrated with other "omics" technologies, such as proteomics and metabolomics. nih.govnih.gov This multi-omics approach provides a more complete picture of how metabolic pathways are regulated and how they respond to various stimuli. mdpi.combiorxiv.org
Systems biology aims to understand the complex interactions within biological systems. vascular-proteomics.com By combining flux data from isotopic tracers with measurements of protein and metabolite concentrations, researchers can build more comprehensive models of cellular function. osti.gov For example, integrating proteomics and metabolomics can reveal how changes in protein expression correlate with alterations in metabolic pathways. mdpi.com
The use of stable isotope tracers within a multi-omics framework allows for the measurement of dynamic processes. nih.gov For instance, "fluxomics" (metabolic flux analysis) measures the rate of metabolite turnover, while "dynamic proteomics" can measure the synthesis rates of individual proteins. nih.gov Combining these approaches can link changes in protein synthesis to shifts in metabolic pathway activity. nih.gov
Deuterium oxide (D₂O), or heavy water, is considered a universal tracer because deuterium can be incorporated into a wide range of macromolecules, including proteins (for proteomics), DNA (for genomics), and RNA (for transcriptomics), as well as metabolites (for metabolomics). oup.com This allows for the simultaneous measurement of multiple turnover processes from a single labeling experiment. oup.com The insights gained from this compound tracing can complement the broader view provided by D₂O labeling.
The integration of multi-omics data presents significant computational challenges due to the large and heterogeneous nature of the datasets. nih.gov Specialized software and statistical methods are required to effectively combine and analyze data from different omics platforms. jds-online.org Despite these challenges, the integration of fluxomics with other omics data is a powerful strategy for elucidating the complex regulatory networks that govern cellular metabolism. osti.gov
Table 3: Multi-Omics Integration with Isotopic Tracing
| Omics Field | Information Provided | Integration with this compound Tracing |
| Fluxomics | Rates of metabolic pathways. nih.gov | Provides direct measurement of the pathways utilizing ribose. |
| Proteomics | Protein abundance and turnover. nih.gov | Links changes in enzyme levels to metabolic flux. nih.gov |
| Metabolomics | Metabolite concentrations. nih.gov | Correlates substrate and product levels with pathway activity. nih.gov |
| Transcriptomics | Gene expression levels (RNA). nih.gov | Connects gene regulation to metabolic function. |
Computational Modeling of Metabolic Fluxes with Deuterium Tracers
Computational modeling is an essential component of metabolic flux analysis (MFA), allowing researchers to translate raw isotopic labeling data into quantitative flux maps. nih.govvueinnovations.com These models are mathematical representations of metabolic networks that describe the flow of atoms from a labeled substrate, such as this compound, through various interconnected reactions.
The core of MFA is to estimate the rates (fluxes) of intracellular pathways by fitting a computational model to experimental data, which includes extracellular flux measurements and mass isotopomer distributions of key metabolites. nih.govvanderbilt.edu The use of deuterium tracers like this compound provides specific constraints for the model, particularly for pathways involving ribose, such as the pentose phosphate pathway and nucleotide synthesis. evitachem.comnih.gov
Several software packages and toolboxes have been developed to facilitate MFA. These tools provide frameworks for building metabolic models, simulating isotopic labeling patterns, and estimating fluxes by minimizing the difference between simulated and experimental data. ucdavis.eduvueinnovations.com Examples include INCA, which is designed for isotopically non-stationary metabolic flux analysis, and FreeFlux, a Python package for both steady-state and transient flux analysis. vueinnovations.comacs.org Agilent's VistaFlux software is designed for qualitative flux analysis, supporting common heavy isotopes like ¹³C, ¹⁵N, and ²H, and mapping the results onto biochemical pathways for easier interpretation. lcms.cz
Kinetic models represent a more advanced modeling approach that incorporates information about enzyme kinetics and metabolite concentrations. physiology.org While more complex to develop, kinetic models can provide a more dynamic and detailed understanding of metabolic regulation. mdpi.commdpi.com For example, kinetic models have been developed to describe the dynamics of deuterated glucose and its metabolites in the liver and in tumors, based on data from Deuterium Metabolic Imaging (DMI). elifesciences.orgphysiology.org These models can estimate parameters such as glucose transport rates, consumption rates, and the flux through different metabolic pathways like glycolysis and mitochondrial oxidation. elifesciences.orgphysiology.org
The development of these computational tools is critical for handling the complexity of data generated by modern isotopic tracing experiments and for extracting meaningful biological insights from studies using tracers like this compound. nih.gov
Table 4: Software for Metabolic Flux Analysis
| Software | Key Features | Application |
| INCA | Isotopically non-stationary metabolic flux analysis. vueinnovations.com | Modeling complex metabolic networks with transient labeling data. vueinnovations.com |
| VistaFlux | Qualitative flux analysis with visualization on pathways. lcms.cz | Interpreting stable isotope tracing data from TOF-based LC/MS. lcms.cz |
| FreeFlux | Open-source Python package for steady-state and transient flux analysis. acs.org | Flexible and fast fluxomic phenotyping. acs.org |
| MFA Suite™ | Toolkit including INCA for quantifying intracellular pathway fluxes. vueinnovations.com | Reconstructing comprehensive flux maps of cell metabolism. vueinnovations.com |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing D-[5,5'-2H2]Ribose in isotopic labeling studies?
- Methodology : Synthesis typically involves enzymatic or chemical incorporation of deuterium at the C5 and C5' positions. For characterization, use to confirm deuterium substitution (absence of protons at C5/C5') and to verify structural integrity. Mass spectrometry (MS) with isotope ratio analysis ensures >98% deuterium enrichment, as per manufacturer specifications .
Q. How should this compound be handled and stored to maintain isotopic purity during experiments?
- Guidelines : Store in airtight containers at -20°C in a dry, dark environment to prevent degradation or isotopic exchange. Avoid exposure to moisture, which can lead to proton-deuterium exchange. Use inert atmospheres (e.g., nitrogen) during aliquoting .
Q. What analytical techniques are most effective for tracking this compound in metabolic flux studies?
- Approach : Combine -HSQC NMR to monitor deuterium retention at C5 and isotopic scrambling. For high-resolution tracking, use LC-MS/MS with selected reaction monitoring (SRM) for mass shifts corresponding to -labeled fragments .
Advanced Research Questions
Q. How can researchers resolve contradictions in deuterium distribution data when this compound is used in carbohydrate metabolism studies?
- Analysis : Contradictions often arise from intramolecular hydride shifts (e.g., C5→C1 migration). Use kinetic isotope effect (KIE) experiments and -NMR to distinguish between enzymatic vs. non-enzymatic scrambling. Compare labeled products (e.g., trans-DPM) to quantify hydride shift contributions .
Q. What experimental designs mitigate the kinetic isotope effect (KIE) when using this compound in RNA cleavage studies?
- Design : Conduct parallel experiments with unlabeled ribose to isolate KIE impacts. Use hydroxyl radical probing under deuterated vs. protonated conditions to quantify cleavage rate differences. Validate with MS to confirm cleavage product isotopic patterns .
Q. How does this compound elucidate hydride transfer mechanisms in Sn-Beta zeolite-catalyzed reactions?
- Protocol : React labeled ribose with Sn-Beta and analyze products via -NMR. For example, in trans-DPM formation, a 20% signal at C5 indicates intramolecular hydride shifts. Compare with uniformly deuterated substrates to rule out intermolecular exchange .
Q. What strategies ensure accurate quantification of isotope incorporation in downstream metabolites?
- Workflow : Use isotopomer spectral analysis (ISA) with -glucose tracers alongside this compound. Apply Gaussian fitting to MS/MS spectra to deconvolute overlapping - and -labeled peaks. Normalize data using internal standards (e.g., -labeled analogs) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
